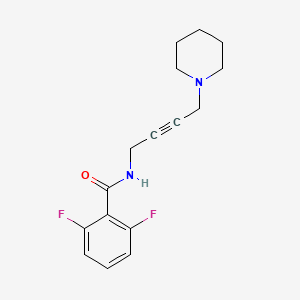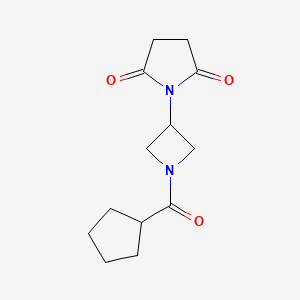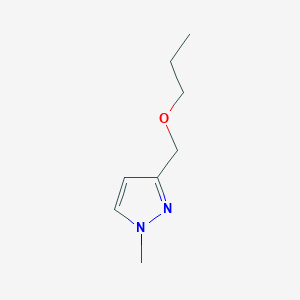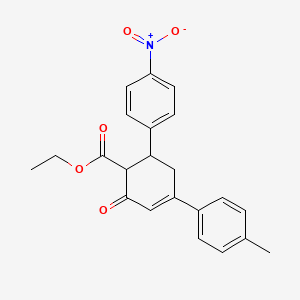
2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression, and their inhibition has been linked to various therapeutic benefits, including anticancer and neuroprotective effects.
Mecanismo De Acción
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . This suggests that the compound may interact with its targets in a way that is influenced by the presence of water.
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical reactions, including protodeboronation .
Pharmacokinetics
It’s known that the stability of boronic acids and their esters, including this compound, can be influenced by ph . This suggests that the compound’s bioavailability may be affected by the pH of its environment.
Result of Action
It’s known that boronic acids and their esters can be used as boron-carriers suitable for neutron capture therapy . This suggests that the compound may have potential therapeutic applications.
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of water and pH. Boronic acids and their esters, including this compound, are only marginally stable in water . Also, the rate of hydrolysis of some phenylboronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is its potent inhibition of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, the complex synthesis of this compound can make it challenging to obtain in large quantities, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide. One area of research is the development of more efficient synthesis methods to increase the availability of this compound for scientific research. Additionally, further studies are needed to explore the potential therapeutic benefits of this compound in various diseases, including cancer and neurodegenerative diseases. Finally, the development of more selective HDAC inhibitors based on the structure of this compound could lead to the development of more effective therapies with fewer side effects.
In conclusion, 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a promising compound with potential applications in scientific research. Its potent inhibition of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has been linked to various therapeutic benefits, including anticancer and neuroprotective effects. Although its complex synthesis can limit its availability, further research in this area could lead to the development of more efficient synthesis methods and more selective HDAC inhibitors with significant therapeutic potential.
Métodos De Síntesis
The synthesis of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide involves several steps, including the reaction of 2,6-difluorobenzonitrile with 4-(piperidin-1-yl)but-2-yn-1-amine in the presence of a palladium catalyst. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has been extensively studied for its potential applications in scientific research. Its inhibition of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has been linked to various therapeutic benefits, including anticancer effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2,6-difluoro-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c17-13-7-6-8-14(18)15(13)16(21)19-9-2-5-12-20-10-3-1-4-11-20/h6-8H,1,3-4,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAMCDFCISGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907460.png)
![N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2907462.png)





![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2907472.png)




![5-Fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B2907481.png)
![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2907482.png)